Nucleic acids can be derived from various biological sources, including cells, tissues, and viruses. They can be classified based on their structure and function:
Nucleic acids can be synthesized through several methods:
Nucleic acids have a unique structure characterized by:
The molecular structure of DNA is often described as a double helix, where two strands run antiparallel to each other. The base pairing occurs through hydrogen bonds (adenine with thymine; cytosine with guanine), which stabilizes the helical structure.
Nucleic acids participate in various chemical reactions:
Nucleic acids function primarily through their ability to store genetic information and guide protein synthesis:
The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein, emphasizing the roles played by various types of RNA in this process.
Nucleic acids have numerous applications in various fields:
In 1869, Swiss physiologist Friedrich Miescher identified an unknown substance in the nuclei of human white blood cells, which he termed "nuclein." While studying pus-coated surgical bandages, Miescher isolated a phosphorus-rich, acidic compound resistant to proteolysis—distinct from proteins. He noted its presence in salmon sperm cells, where it bound to the basic protein protamine [1] [4] [6]. Miescher speculated nuclein represented a family of biologically significant molecules, but his work was overlooked for decades. By 1889, Richard Altmann purified nuclein, renaming it "nucleic acid" due to its acidic properties [3] [6].
Albrecht Kossel, a student of Miescher, later identified nuclein's core chemical components: purine and pyrimidine bases (adenine, guanine, cytosine, thymine), a sugar moiety, and phosphate groups. This foundational analysis earned Kossel the 1910 Nobel Prize in Physiology or Medicine [3] [6].
Table 1: Miescher’s Nuclein Composition (1869)
Component | Property | Significance |
---|---|---|
Source | White blood cell nuclei, salmon sperm | First isolation from eukaryotic cells |
Phosphorus content | High (~2.5% by weight) | Distinguished from proteins |
Acidity | Strongly acidic | Led to renaming as "nucleic acid" |
Protein association | Bound to protamine/histones | Early hint of DNA-protein complexes |
Phoebus Levene’s Polynucleotide Model
In 1919, biochemist Phoebus Levene proposed the polynucleotide structure of nucleic acids. He determined that nucleotides—comprising a phosphate group, sugar (ribose in RNA; deoxyribose in DNA), and a nitrogenous base—linked via phosphodiester bonds to form chains [1] [7]. However, his "tetranucleotide hypothesis" erroneously suggested DNA repeated a fixed sequence of four bases (e.g., G-C-T-A), implying DNA lacked informational diversity [1] [8]. This theory delayed recognition of DNA as the genetic material.
Chargaff’s Rules and Base Pairing
Erwin Chargaff’s 1950 analysis of DNA from multiple species revealed two critical patterns:
Franklin’s X-ray Diffraction and the Double Helix
Rosalind Franklin’s X-ray crystallography of DNA fibers (1952) provided the decisive evidence for DNA’s helical structure. Her "Photo 51" revealed a cross-shaped diffraction pattern, indicating a helical molecule with a 2-nm diameter and 3.4-Å spacing between bases [1] [4]. Crucially, the pattern suggested two antiparallel strands.
Using Franklin’s data (shared without her knowledge), James Watson and Francis Crick built a molecular model in 1953. They deduced:
Table 2: Landmark Contributions to DNA Structure
Researcher(s) | Contribution | Impact |
---|---|---|
Phoebus Levene | Nucleotide structure; phosphodiester bonds | Defined DNA’s chemical backbone |
Erwin Chargaff | A=T, G=C; species-specific variation | Refuted tetranucleotide hypothesis |
Rosalind Franklin | X-ray diffraction (Photo 51) | Confirmed helical structure; 3.4-Å base spacing |
Watson & Crick | Double-helix model; base pairing rules | Unified chemical and structural data |
Table 3: DNA vs. RNA Structural Features
Feature | DNA | RNA |
---|---|---|
Sugar | Deoxyribose | Ribose |
Helix structure | Double-stranded | Single-stranded |
Base pairs | A-T, G-C | A-U, G-C |
Stability | Resistant to alkaline hydrolysis | Degraded rapidly by RNases |
Key function | Genetic storage | Protein synthesis; gene regulation |
The structural elucidation of nucleic acids exemplifies collaborative scientific progress—from Miescher’s nuclein to Watson-Crick’s model—each breakthrough building on prior biochemical and biophysical insights [5] [7].
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